Methyl pentadecanoate

Catalog No.
S596113
CAS No.
7132-64-1
M.F
C16H32O2
M. Wt
256.42 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl pentadecanoate

CAS Number

7132-64-1

Product Name

Methyl pentadecanoate

IUPAC Name

methyl pentadecanoate

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

InChI

InChI=1S/C16H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h3-15H2,1-2H3

InChI Key

XIUXKAZJZFLLDQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC(=O)OC

Synonyms

Pentadecanoic Acid Methyl Ester; Methyl n-Pentadecanoate

Canonical SMILES

CCCCCCCCCCCCCCC(=O)OC

Standard for Fatty Acid Analysis:

  • Gas-Liquid Chromatography (GLC): Methyl pentadecanoate serves as a standard for the quantitative analysis of monoepoxy fatty acid methyl esters (FAMEs) using GLC. This technique allows researchers to measure the concentration of specific fatty acids in biological samples, providing insights into lipid metabolism and physiological processes. [Source: Sigma-Aldrich product page for Methyl Pentadecanoate analytical standard, ]

Internal Standard for Lipid Extraction:

  • Supercritical Carbon Dioxide (SC-CO2) Extraction: Methyl pentadecanoate acts as an internal standard during the extraction of triglycerides from de-shelled Jatropha curcas L. seeds using SC-CO2. This technique allows researchers to isolate and quantify triacylglycerols, the main component of plant oils, for further analysis in biofuel research or studies on seed characteristics. [Source: Sigma-Aldrich product page for Methyl Pentadecanoate analytical standard, ]

Potential Biological Functions:

  • Plant and Bacterial Metabolite: Research suggests that methyl pentadecanoate is a natural product found in various plants like Astragalus mongholicus, Aristolochia grandiflora, and Astragalus membranaceus, and may also be produced by bacteria. However, its specific biological functions in these organisms remain largely unexplored and require further investigation. [Source: National Institutes of Health, PubChem database entry for Methyl pentadecanoate, ]

Methyl pentadecanoate, also known as pentadecanoic acid methyl ester, is a fatty acid ester with the molecular formula C16H32O2C_{16}H_{32}O_{2} and a molecular weight of 256.4241 g/mol. It is characterized by its long carbon chain, consisting of 15 carbon atoms and one methyl group, making it a saturated fatty acid ester. Methyl pentadecanoate is typically found in various natural fats and oils and serves as an important intermediate in chemical synthesis and as a biodiesel component .

  • Specific data on the toxicity of methyl pentadecanoate is limited. However, as with most long-chain fatty acid esters, it's generally considered to have low to moderate toxicity [].
  • Flammability: Methyl pentadecanoate, like other fatty acid esters, is likely flammable due to the presence of the hydrocarbon chain [].
Typical of esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, methyl pentadecanoate can hydrolyze to yield pentadecanoic acid and methanol:
    Methyl pentadecanoate+H2OPentadecanoic acid+Methanol\text{Methyl pentadecanoate}+\text{H}_2\text{O}\rightleftharpoons \text{Pentadecanoic acid}+\text{Methanol}
  • Transesterification: This process involves reacting methyl pentadecanoate with alcohols to form different esters, which is particularly relevant in biodiesel production .
  • Oxidation: Under oxidative conditions, methyl pentadecanoate can undergo degradation, leading to the formation of smaller aldehydes and acids, which are significant in combustion studies .

Methyl pentadecanoate exhibits various biological activities. Research indicates that it may possess antimicrobial properties, contributing to its potential applications in food preservation and pharmaceuticals. Additionally, it is being studied for its role in metabolic processes due to its fatty acid composition .

Methyl pentadecanoate can be synthesized through several methods:

  • Esterification: The most common method involves the reaction of pentadecanoic acid with methanol in the presence of an acid catalyst:
    Pentadecanoic acid+MethanolMethyl pentadecanoate+Water\text{Pentadecanoic acid}+\text{Methanol}\rightarrow \text{Methyl pentadecanoate}+\text{Water}
  • Transesterification: This method can also be employed using triglycerides from natural oils. The triglycerides react with methanol under basic or acidic conditions to yield methyl esters like methyl pentadecanoate .

Methyl pentadecanoate has several applications:

  • Biodiesel Production: It serves as a component in biodiesel formulations due to its favorable combustion properties.
  • Food Industry: Used as a flavoring agent or preservative due to its antimicrobial properties.
  • Pharmaceuticals: Investigated for use in drug formulation and delivery systems .
  • Cosmetics: Utilized in various cosmetic formulations for its emollient properties.

Studies on methyl pentadecanoate's interactions have focused on its behavior in biological systems and its effects when combined with other compounds. Research indicates that it may interact with cell membranes due to its fatty acid structure, influencing membrane fluidity and permeability. Additionally, its interactions with various enzymes involved in lipid metabolism are under investigation .

Methyl pentadecanoate shares similarities with other fatty acid esters but also exhibits unique characteristics due to its specific carbon chain length. Below is a comparison with similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl tetradecanoateC15H30O2C_{15}H_{30}O_{2}One less carbon; used in similar applications
Methyl hexadecanoateC17H34O2C_{17}H_{34}O_{2}One more carbon; commonly found in animal fats
Methyl stearateC19H38O2C_{19}H_{38}O_{2}Two more carbons; widely used as a lubricant
Methyl oleateC18H34O2C_{18}H_{34}O_{2}Contains a double bond; used in biodiesel

Methyl pentadecanoate's unique carbon chain length makes it particularly interesting for specific applications where properties like melting point and solubility are crucial .

Physical Description

Liquid

XLogP3

7.4

Hydrogen Bond Acceptor Count

2

Exact Mass

256.240230259 g/mol

Monoisotopic Mass

256.240230259 g/mol

Heavy Atom Count

18

Appearance

Unit:1 gramPurity:99%Physical liquid

Melting Point

18.5 °C

UNII

8K0ZV6FAIZ

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 4 companies with hazard statement code(s):;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.63e-04 mmHg

Pictograms

Corrosive

Other CAS

68937-84-8
7132-64-1

Wikipedia

Methyl pentadecanoate

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

General Manufacturing Information

Pentadecanoic acid, methyl ester: ACTIVE
Fatty acids, C12-18, Me esters: ACTIVE

Dates

Modify: 2023-08-15
1. C. Skeaff et al. “Dietary-Induced Changes in Fatty Acid Composition of Human Plasma, Platelet, and Erythrocyte Lipids Follow a Similar Time Course”The Journal of Nutrition, vol. 136 pp. 565-569, 20062. A. Smedman et al. “Pentadecanoic acid in serum as a marker for intake of milk fat: relations between intake of milk fat and metabolic risk factors”American Journal of Clinical Nutrition, vol. 69 pp. 22-29, 1999

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